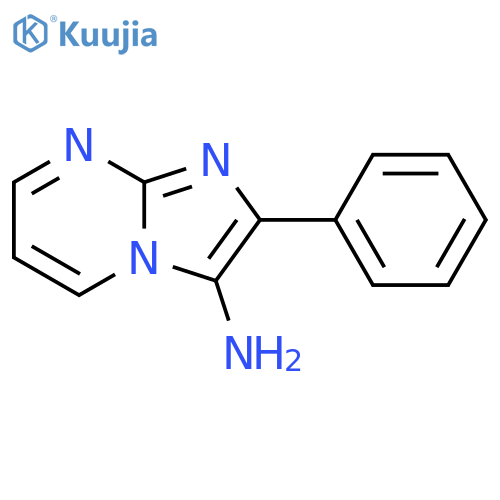Cas no 89185-48-8 (2-phenylimidazo1,2-apyrimidin-3-amine)

89185-48-8 structure
商品名:2-phenylimidazo1,2-apyrimidin-3-amine
2-phenylimidazo1,2-apyrimidin-3-amine 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyrimidin-3-amine,2-phenyl-
- 2-Phenylimidazo[1,2-a]pyrimidin-3-amine
- 2-PHENYL-IMIDAZO[1,2-A]PYRIMIDIN-3-YLAMINE
- Imidazo[1,2-a]pyrimidin-3-amine, 2-phenyl-
- EN300-234241
- MLS003673564
- 89185-48-8
- Z1509403825
- G27655
- BBL101135
- STL554931
- AKOS005257197
- CHEMBL3187338
- 2-Phenyl-imidazo[1,2-a]pyrimidin-3-ylamine, AldrichCPR
- DTXSID20587702
- SCHEMBL15730060
- MFCD07021267
- F1967-0082
- SMR002353255
- 2-phenylimidazo1,2-apyrimidin-3-amine
-
- MDL: MFCD07021267
- インチ: 1S/C12H10N4/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H,13H2
- InChIKey: FOJZDMGNAKIZQC-UHFFFAOYSA-N
- ほほえんだ: C12=NC(C3=CC=CC=C3)=C(N)N1C=CC=N2
計算された属性
- せいみつぶんしりょう: 210.090546336g/mol
- どういたいしつりょう: 210.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.33
- 屈折率: 1.721
- 酸性度係数(pKa): 5.89±0.30(Predicted)
2-phenylimidazo1,2-apyrimidin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330601-100mg |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95%+ | 100mg |
$*** | 2023-05-29 | |
| Enamine | EN300-234241-1.0g |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95.0% | 1.0g |
$293.0 | 2025-02-20 | |
| Enamine | EN300-234241-0.5g |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95.0% | 0.5g |
$229.0 | 2025-02-20 | |
| Enamine | EN300-234241-0.1g |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95.0% | 0.1g |
$102.0 | 2025-02-20 | |
| Chemenu | CM330601-100mg |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95%+ | 100mg |
$290 | 2021-06-16 | |
| TRC | P322760-100mg |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
| Life Chemicals | F1967-0082-0.5g |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95%+ | 0.5g |
$205.0 | 2023-09-06 | |
| Enamine | EN300-234241-0.25g |
2-phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95.0% | 0.25g |
$145.0 | 2025-02-20 | |
| Matrix Scientific | 136405-2.500g |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine, 95% |
89185-48-8 | 95% | 2.500g |
$762.00 | 2023-09-06 | |
| Chemenu | CM330601-1g |
2-Phenylimidazo[1,2-a]pyrimidin-3-amine |
89185-48-8 | 95%+ | 1g |
$*** | 2023-05-29 |
2-phenylimidazo1,2-apyrimidin-3-amine 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
89185-48-8 (2-phenylimidazo1,2-apyrimidin-3-amine) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:89185-48-8)2-phenylimidazo1,2-apyrimidin-3-amine

清らかである:99%/99%/99%/99%
はかる:250mg/500mg/1g/2.5g
価格 ($):325.0/538.0/885.0/1771.0